![molecular formula C18H26O4 B14331793 Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl- CAS No. 111090-66-5](/img/structure/B14331793.png)
Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is part of the oxetane family, which is known for its unique ring structure that imparts significant ring strain, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane compounds typically involves the formation of the oxetane ring through various methods. One common approach is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane with a moderate yield . Another method involves the Paternò–Büchi reaction, which forms the oxetane ring through a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to synthesize oxetane derivatives .
Industrial Production Methods
In industrial settings, the production of oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] can be scaled up using solvent-free melt synthesis. This method involves the use of functional epoxy monomers as co-monomers to target specific end-use applications . The process is designed to be cost-effective and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxetane compounds undergo various chemical reactions, including:
Oxidation: Oxetanes can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of oxetanes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and various substituted oxetanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its unique ring structure.
Wirkmechanismus
The mechanism of action of oxetane compounds involves the ring strain of the four-membered ring, which makes them highly reactive intermediates. The ring strain facilitates various chemical reactions, including ring-opening polymerizations and nucleophilic substitutions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxetane ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
Oxetane, 3,3’-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenylenebis(oxymethylene) group enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
111090-66-5 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
3-ethyl-3-[[3-[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]oxetane |
InChI |
InChI=1S/C18H26O4/c1-3-17(9-19-10-17)13-21-15-6-5-7-16(8-15)22-14-18(4-2)11-20-12-18/h5-8H,3-4,9-14H2,1-2H3 |
InChI-Schlüssel |
FHFOJGCIXOUQMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2=CC(=CC=C2)OCC3(COC3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



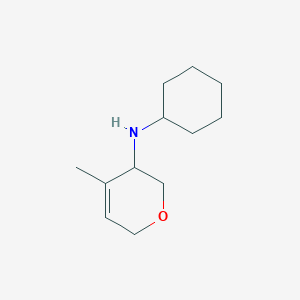
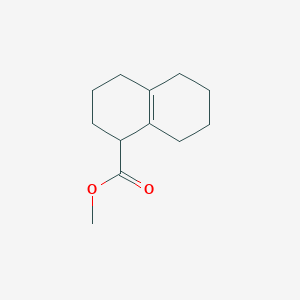

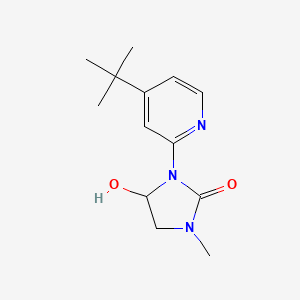
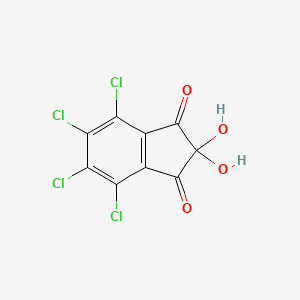

![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
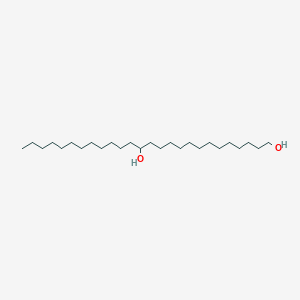
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![[(4-Ethenylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14331791.png)

